
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one, also known as MSQ, is a synthetic compound that belongs to the class of quinoxaline derivatives. MSQ has been widely studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has also been shown to reduce inflammation and oxidative stress, and to enhance the immune response. In addition, (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is its versatility in terms of its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, and its mechanism of action is not fully understood, which makes it an interesting compound to study. However, one of the limitations of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one. One potential direction is the development of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one derivatives with improved solubility and bioavailability. Another direction is the investigation of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, the potential use of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one as a photosensitizer in photodynamic therapy is an area that warrants further investigation.
Conclusion:
In conclusion, (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its mechanism of action is not fully understood, but it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves the condensation reaction between 3-methoxystyrene and 2-amino-3-methylquinoxaline in the presence of a catalyst. The reaction is carried out under reflux in anhydrous ethanol, and the product is purified by recrystallization using a suitable solvent. The yield of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is typically in the range of 60-70%.
科学研究应用
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has also been investigated for its potential as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
3-[(E)-2-(3-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20-17-9-4-3-8-15(17)19-16(18(20)21)11-10-13-6-5-7-14(12-13)22-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVNJWZYZSABM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)
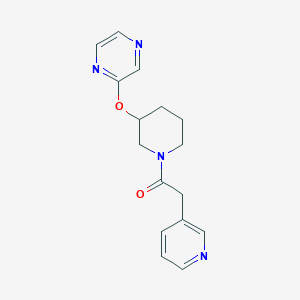
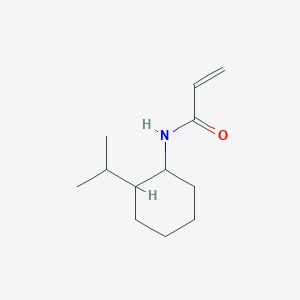
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2765023.png)
![7-[2-(1,3-Benzothiazol-2-ylthio)ethyl]-1,3-dimethyl-8-(3-methyl-1-piperidinyl)purine-2,6-dione](/img/structure/B2765025.png)
![N-{1-[(4-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2765028.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2765029.png)
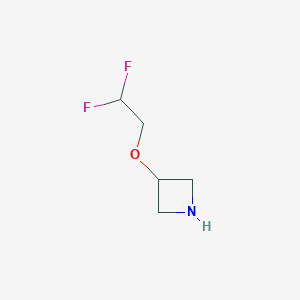
![7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765032.png)
![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)
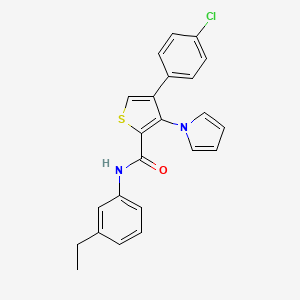
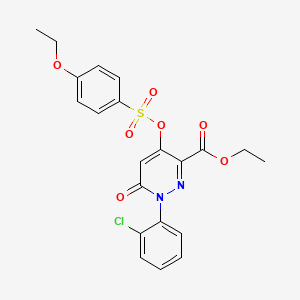
![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)